4-(((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoic acid
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Overview
Description
4-(((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a thiadiazole ring through a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoic acid typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.
Thioether Linkage Formation: The benzylthio group is introduced by reacting the thiadiazole derivative with benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment to Benzoic Acid: The final step involves the reaction of the thiadiazole-thioether intermediate with a benzoic acid derivative, typically under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the benzoic acid moiety, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 4-(((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoic acid is largely dependent on its interaction with biological targets. The thiadiazole ring can interact with metal ions, potentially inhibiting metalloenzymes. The benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The thioether linkage provides flexibility, allowing the compound to adopt conformations that facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzoic acid: A simpler benzoic acid derivative with a methyl group instead of the thiadiazole-thioether moiety.
2-Mercaptobenzothiazole: Contains a benzothiazole ring with a mercapto group, similar in structure to the thiadiazole ring.
Benzylthiol: A simpler compound with a benzyl group attached to a thiol group.
Uniqueness
4-(((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoic acid is unique due to the combination of the benzoic acid, thiadiazole, and thioether functionalities in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
477331-33-2 |
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Molecular Formula |
C17H14N2O2S3 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C17H14N2O2S3/c20-15(21)14-8-6-13(7-9-14)11-23-17-19-18-16(24-17)22-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,21) |
InChI Key |
DPWVEWPRPGBVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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